![molecular formula C11H10N6O B2995693 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one CAS No. 1203148-43-9](/img/structure/B2995693.png)

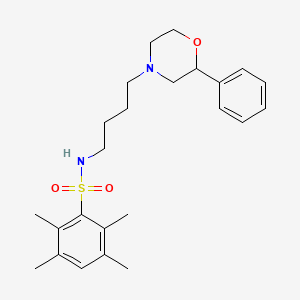

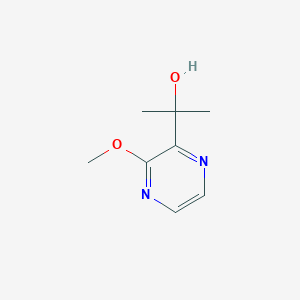

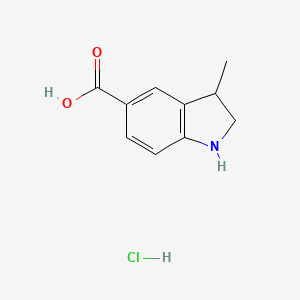

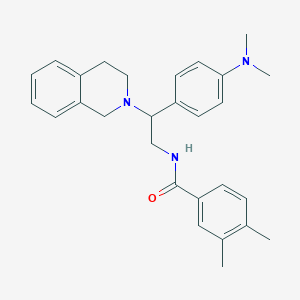

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

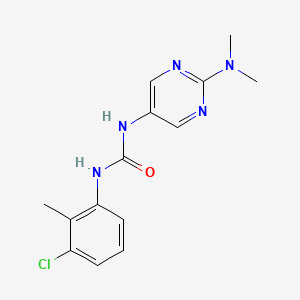

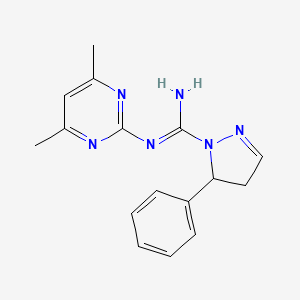

The compound “6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one” belongs to the class of organic compounds known as triazolotriazines, which are aromatic heterocyclic compounds containing a triazole ring fused to a triazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, chemical shifts, and crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which the reactions are carried out. Similar compounds have been used in the synthesis of energetic materials .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its density, thermal stability, and detonation performance could be measured .Applications De Recherche Scientifique

Energetic Materials

Compounds with a similar structure to “6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one” have been used in the development of energetic materials . These materials are characterized by their insensitivity to external stimuli and excellent detonation performance .

Secondary Explosives

The compound exhibits excellent insensitivity toward external stimuli and a very good calculated detonation performance, suggesting its potential as a secondary explosive .

Heat-Resistant Explosives

The compound has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives .

Primary Explosives

Some compounds are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .

Neuroprotective Agents

Triazole-Pyrimidine hybrids have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Drug Design

Derivatives of [1,2,4]triazolo [1,5- a ]pyridines, which have a similar structure to the compound , have found wide application in drug design .

Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Orientations Futures

Mécanisme D'action

Target of Action

Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

It is suggested that similar compounds may interact with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect the NO and TNF-α pathways, leading to anti-inflammatory effects.

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

3-anilino-6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O/c1-7-9(18)17-10(14-16-11(17)15-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQCXEAGMSUYQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2NN=C(N2C1=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995610.png)

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)

![5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2995617.png)

![5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B2995630.png)